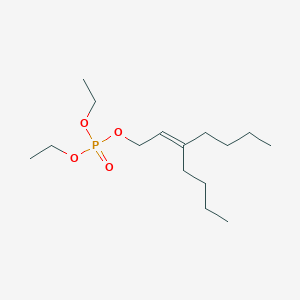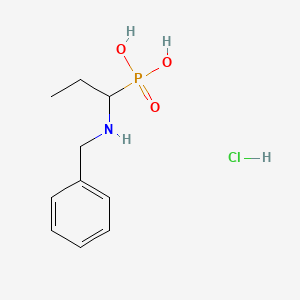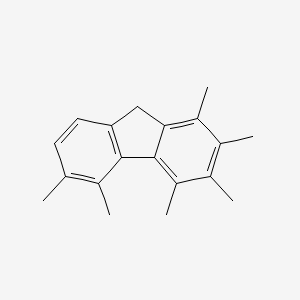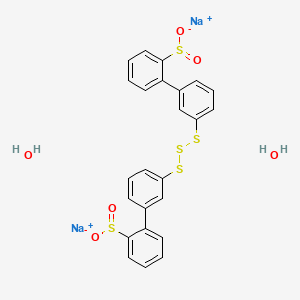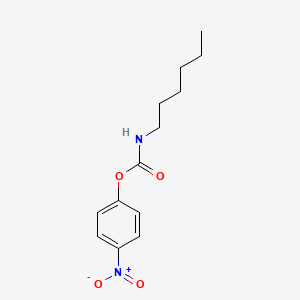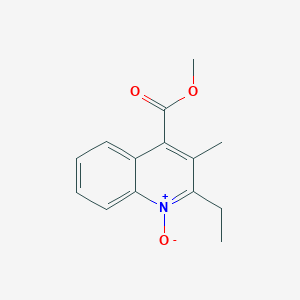
Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite: is a chemical compound known for its use as an antioxidant in various industrial applications. It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, with two of these oxygen atoms also bonded to organic groups. This compound is particularly valued for its ability to stabilize polymers and prevent degradation caused by heat and oxidative processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite typically involves the reaction of phosphorous acid with nonylphenol derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product. Quality control measures are implemented to ensure the consistency and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphite group and the phenyl rings .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions and results in the formation of phosphates.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, leading to the formation of phosphines.
Major Products Formed:
Oxidation: Phosphates and phenolic derivatives.
Reduction: Phosphines and related compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite is used as a stabilizer for polymers, preventing degradation during processing and extending the lifespan of plastic materials .
Biology: The compound’s antioxidant properties make it useful in biological research, particularly in studies involving oxidative stress and cellular protection .
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications, including as antioxidants in drug formulations .
Industry: In the industrial sector, this compound is widely used in the production of plastics, rubber, and other materials that require stabilization against heat and oxidative degradation .
Wirkmechanismus
The primary mechanism of action of bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite involves its ability to scavenge free radicals and prevent oxidative degradation. The phosphite group reacts with free radicals, converting them into more stable products and thereby protecting the material from further oxidative damage. This antioxidant activity is crucial in maintaining the integrity and performance of polymers and other materials .
Vergleich Mit ähnlichen Verbindungen
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its strong antioxidant properties and used in similar applications.
Bis(p-nonylphenyl) phosphate: Another phosphite ester with comparable stabilizing effects.
Uniqueness: Bis(2,3-dinonylphenyl) 2-nonylphenyl phosphite is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its compatibility with various polymers and improves its effectiveness as an antioxidant .
Eigenschaften
CAS-Nummer |
63451-50-3 |
|---|---|
Molekularformel |
C63H105O3P |
Molekulargewicht |
941.5 g/mol |
IUPAC-Name |
bis[2,3-di(nonyl)phenyl] (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C63H105O3P/c1-6-11-16-21-26-31-36-45-56-49-43-54-62(59(56)51-39-34-29-24-19-14-9-4)65-67(64-61-53-42-41-48-58(61)47-38-33-28-23-18-13-8-3)66-63-55-44-50-57(46-37-32-27-22-17-12-7-2)60(63)52-40-35-30-25-20-15-10-5/h41-44,48-50,53-55H,6-40,45-47,51-52H2,1-5H3 |
InChI-Schlüssel |
BDXLTGHNJUYTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC(=C3CCCCCCCCC)CCCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)

![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
